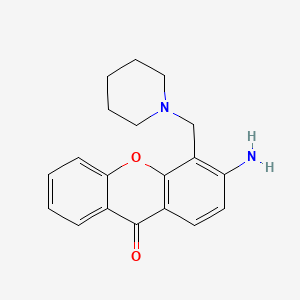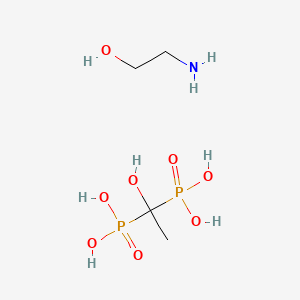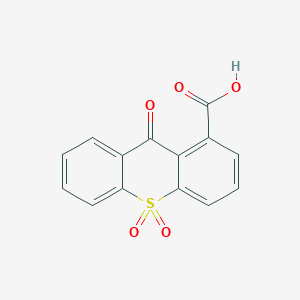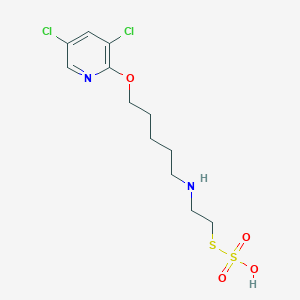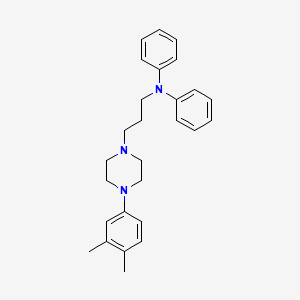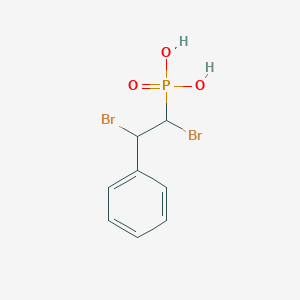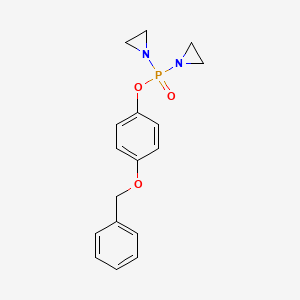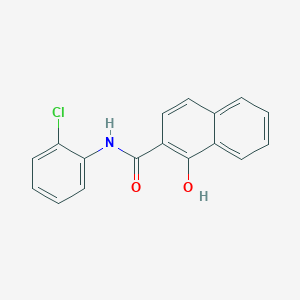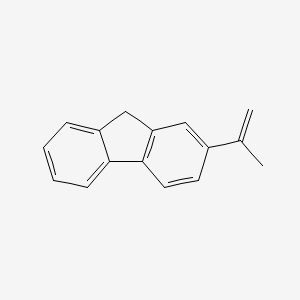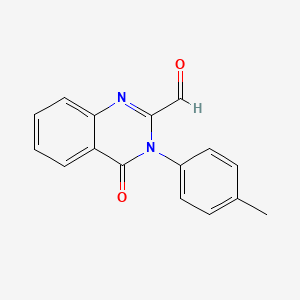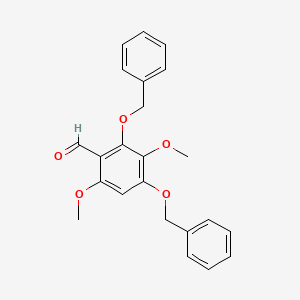
2,4-Bis(benzyloxy)-3,6-dimethoxybenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Bis(benzyloxy)-3,6-dimethoxybenzaldehyde is an organic compound with a complex aromatic structure. It is characterized by the presence of two benzyloxy groups and two methoxy groups attached to a benzaldehyde core. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Bis(benzyloxy)-3,6-dimethoxybenzaldehyde typically involves the alkylation of 2,4-dihydroxy-3,6-dimethoxybenzaldehyde with benzyl bromide. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like acetone. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Bis(benzyloxy)-3,6-dimethoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The benzyloxy and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Major Products
Oxidation: 2,4-Bis(benzyloxy)-3,6-dimethoxybenzoic acid.
Reduction: 2,4-Bis(benzyloxy)-3,6-dimethoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,4-Bis(benzyloxy)-3,6-dimethoxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aromatic
Propiedades
Número CAS |
52249-84-0 |
|---|---|
Fórmula molecular |
C23H22O5 |
Peso molecular |
378.4 g/mol |
Nombre IUPAC |
3,6-dimethoxy-2,4-bis(phenylmethoxy)benzaldehyde |
InChI |
InChI=1S/C23H22O5/c1-25-20-13-21(27-15-17-9-5-3-6-10-17)23(26-2)22(19(20)14-24)28-16-18-11-7-4-8-12-18/h3-14H,15-16H2,1-2H3 |
Clave InChI |
GCEAPVKVMYVTRI-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C(=C1C=O)OCC2=CC=CC=C2)OC)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


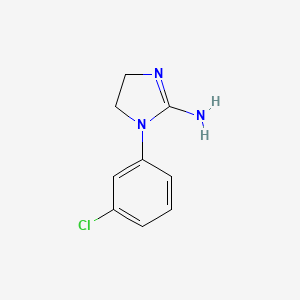
methanone](/img/structure/B14652672.png)
![4,4'-Methylenebis[2,6-bis(2-methylpropyl)phenol]](/img/structure/B14652675.png)
